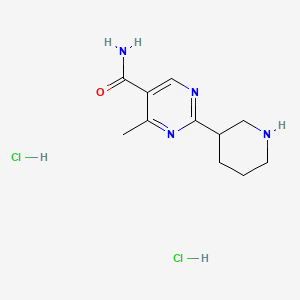
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans: is a chemical compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an ethenyl group attached to the cyclohexane ring and an amine group in the trans configuration. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 3-ethenylcyclohexanone, followed by amination. The reaction conditions typically include the use of a hydrogenation catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, hydrogen gas with Pd/C
Substitution: Alkyl halides, base (e.g., NaOH)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated amines
Substitution: N-alkylated amines
Applications De Recherche Scientifique
rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride
- rac-(1R,3R)-3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- rac-(1R,3R)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
Comparison: rac-(1R,3R)-3-ethenylcyclohexan-1-amine hydrochloride, trans is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and derivatization, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H16ClN |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
3-ethenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2,7-8H,1,3-6,9H2;1H |
Clé InChI |
LUIFCDDPURWBGH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)



